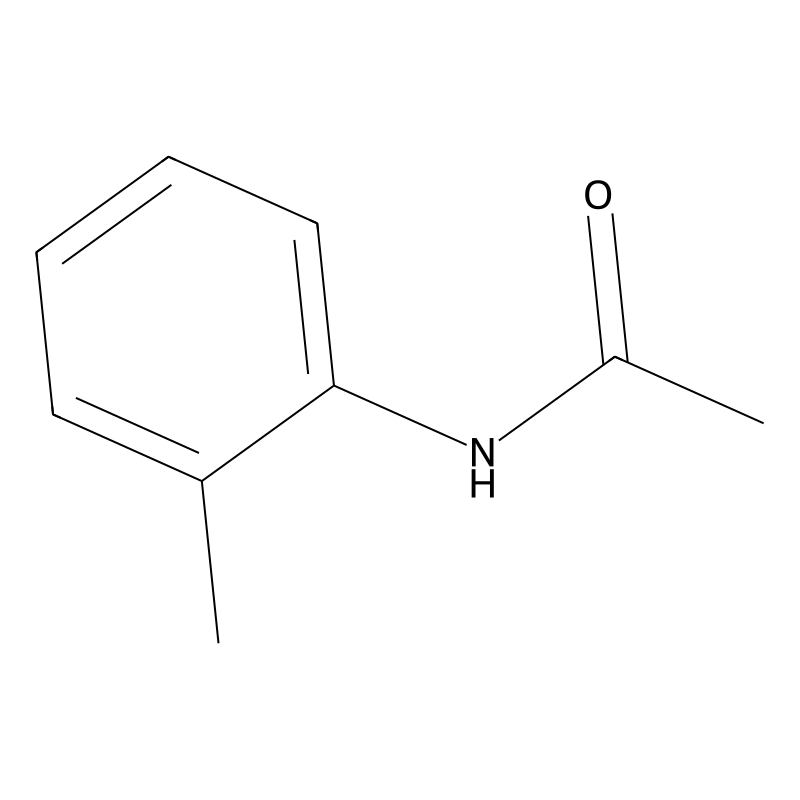

o-Acetotoluidide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER

SOL IN BENZENE, GLACIAL ACETIC ACID

INSOL IN HOT WATER

Synonyms

Canonical SMILES

Synthesis and Characterization:

o-Acetotoluidide, also known as 2-methylacetanilide and N-acetyl-o-toluidine, is an organic compound with the chemical formula C9H11NO. It is a white crystalline solid with a melting point of 110 °C and a boiling point of 313 °C.

The synthesis of o-acetotoluidide can be achieved through various methods, including the acetylation of o-toluidine with acetic acid or acetic anhydride. The characterization of the synthesized compound can be performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that o-acetotoluidide may have potential applications in various scientific fields, including:

- Organic synthesis: o-Acetotoluidide can serve as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and dyes [].

- Crystal engineering: The crystal structure of o-acetotoluidide has been studied for its potential applications in crystal engineering, which involves the design and creation of new materials with specific properties.

- Biological studies: Some studies have investigated the potential biological activities of o-acetotoluidide, although further research is needed to fully understand its effects.

O-Acetotoluidide, with the chemical formula C₉H₁₁NO and CAS Number 120-66-1, is an organic compound classified as an amide. It is derived from the acetylation of toluidine, which involves the reaction of toluidine with acetic anhydride or acetic acid. This compound appears as a white to pale yellow crystalline solid and is known for its distinctive aromatic properties. O-Acetotoluidide is part of a broader class of compounds known as acetotoluidides, which include different isomers based on the position of the acetyl group on the toluidine structure.

- Hydrolysis: O-Acetotoluidide can be hydrolyzed to form toluidine and acetic acid in the presence of water and an acid or base catalyst.

- Oxidation: The compound can undergo oxidation, leading to the formation of quinones or other oxidized derivatives, which may exhibit different biological activities.

- Reactions with Azo Compounds: O-Acetotoluidide can react with azo and diazo compounds, potentially generating toxic gases .

These reactions highlight its reactivity and potential applications in organic synthesis.

Research indicates that o-acetotoluidide exhibits notable biological activity. Studies have shown that its isomers, including o-acetotoluidide, possess inhibitory effects on certain biological processes. For instance, experiments have demonstrated that analogs of o-acetotoluidide can inhibit specific enzymes at elevated concentrations . The compound's derivatives may also show antimicrobial properties, although further research is necessary to fully elucidate its pharmacological potential.

The synthesis of o-acetotoluidide primarily involves:

- Acetylation of Toluidine: This is achieved by reacting toluidine with acetic anhydride or acetic acid under controlled conditions. The general reaction can be represented as follows:

- Purification: Following synthesis, o-acetotoluidide is typically purified through recrystallization from suitable solvents to obtain a high-purity product.

O-Acetotoluidide has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the production of dyes and pharmaceuticals due to its reactive amide functional group.

- Research: Its derivatives are often studied for their biological activities, including potential antimicrobial and anti-inflammatory effects.

- Analytical Chemistry: O-Acetotoluidide can be used in various analytical techniques for the determination of related compounds in complex mixtures.

Interaction studies involving o-acetotoluidide focus on its reactivity with various organic compounds. Notably, it has been observed to interact with azo compounds, resulting in the release of toxic gases under certain conditions. Such interactions necessitate careful handling and assessment in laboratory settings to ensure safety .

O-Acetotoluidide shares structural similarities with other acetotoluidides and related compounds. Here are some comparable compounds:

Each compound presents unique characteristics that influence their applications and biological activities. O-Acetotoluidide's specific structure allows it to participate in distinct

o-Acetotoluidide, systematically named N-(2-methylphenyl)acetamide, represents a key acetylated derivative of o-toluidine with the molecular formula C₉H₁₁NO. The compound is identified by CAS number 120-66-1 and carries multiple synonymous names including o-Acetotoluide, Acetyl-o-toluidine, and o-Methylacetanilide. Its molecular weight is precisely 149.19 g/mol, and the structure consists of a benzene ring substituted with a methyl group in the ortho position relative to an acetamide functional group.

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-(2-methylphenyl)acetamide, reflecting its structural composition where an acetyl group is attached to the amino function of 2-methylaniline. The InChI key BPEXTIMJLDWDTL-UHFFFAOYSA-N provides a unique chemical identifier for database searches and computational chemistry applications. This structural arrangement creates a compound with distinctive physical and chemical properties that determine its industrial utility and biological activity.

The molecular structure features a planar aromatic system with the acetamide group capable of participating in hydrogen bonding interactions. The methyl substituent in the ortho position introduces steric effects that influence the compound's reactivity patterns and physical properties compared to its para-isomer and unsubstituted analogs. This structural configuration is fundamental to understanding the compound's behavior in various chemical environments and biological systems.

Physical Description

Color/Form

COLORLESS

XLogP3

Boiling Point

296.0 °C

296 °C

Density

1.168 @ 15 °C

LogP

Appearance

Melting Point

110.0 °C

110 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (84.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Associated Chemicals

4-Methylacetanilide;103-89-9

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Interactions

Dates

Chemical synthesis and properties of 7 alpha-hydroxyriboflavin

K Matsui, S KasaiPMID: 9211330 DOI: 10.1016/s0076-6879(97)80126-7

Abstract

Purification and characterization of aryl acylamidase from Nocardia globerula

H Yoshioka, T Nagasawa, H YamadaPMID: 2065673 DOI: 10.1111/j.1432-1033.1991.tb16086.x